molecular formula C20H20FN3O2S B2387220 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 1396782-71-0

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B2387220
CAS No.: 1396782-71-0
M. Wt: 385.46
InChI Key: AHSPSRYMHRAASV-UHFFFAOYSA-N
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Description

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
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Biological Activity

The compound 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic derivative notable for its complex structure and potential biological applications. It features a fluorinated benzo[d]thiazole moiety, which is known to enhance pharmacological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN3OSC_{16}H_{18}FN_3OS, with a molecular weight of approximately 335.4 g/mol. The structure includes:

  • A 4-fluorobenzo[d]thiazole moiety
  • A methoxy group on the isoquinoline structure
  • An ethanone functional group

These features are critical for its interaction with biological targets.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting enzymes involved in these processes, thus exerting anti-inflammatory effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrases, which play a role in various physiological processes including respiration and acid-base balance.
  • Receptor Modulation : It may interact with receptors involved in neuroprotection and inflammation, suggesting possible applications in neurodegenerative diseases.

Neuroprotective Effects

Studies on related compounds have demonstrated neuroprotective effects against ischemia/reperfusion injury in neuronal cells. These compounds have been shown to scavenge reactive oxygen species (ROS), indicating that this compound may also offer neuroprotective benefits through antioxidant mechanisms .

Comparative Analysis with Similar Compounds

A comparison with other compounds in the benzothiazole class reveals unique features of this compound:

Compound NameStructure HighlightsUnique Features
2-Amino-4-fluoro-benzothiazoleContains imidazole ringsTargeting different biological pathways
N-(4-sulfamoylphenyl)acetamideSulfonamide structureFocused on thiazole derivatives
6-Methoxyisoquinoline derivativesVariations in methoxy substituentsDifferent interaction profiles due to structural changes

The presence of both the fluorinated benzo[d]thiazole and methoxyisoquinoline groups enhances its selectivity toward specific biological targets compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzothiazole derivatives. For example, a study demonstrated that certain benzothiazole derivatives exhibited potent inhibition against amyloid beta peptide interactions implicated in Alzheimer's disease . While direct studies on this specific compound are still emerging, the trends observed in related compounds provide a promising outlook for its therapeutic potential.

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-23(20-22-19-16(21)4-3-5-17(19)27-20)12-18(25)24-9-8-13-10-15(26-2)7-6-14(13)11-24/h3-7,10H,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSPSRYMHRAASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC2=C(C1)C=CC(=C2)OC)C3=NC4=C(C=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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